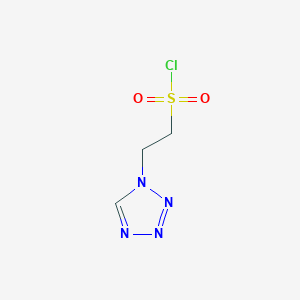

![molecular formula C7H11N3O B2870389 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine CAS No. 1512489-13-2](/img/structure/B2870389.png)

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

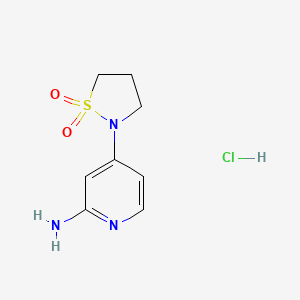

“5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine” is a chemical compound . It is also known as "5-methyl-4,5,6,7-tetrahydro-3H-3lambda3-thiazolo [5,4-c]pyridin-2-amine" .

Synthesis Analysis

The synthesis of a similar compound, “4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol” (also known as Gaboxadol), has been described in a patent . The process starts from pyrrolidin-2-one and involves a new direct process to obtain the intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4 (2H)-dicarboxylate or the intermediate diethyl 5-hydroxy-3,6-dihydropyridine-1,4 (2H)-dicarboxylate .Molecular Structure Analysis

The InChI code for “this compound” is "1S/C7H11N3O/c1-10-3-2-6-5 (4-10)7 (8)11-9-6/h2-4,8H2,1H3" .Scientific Research Applications

- Application : Researchers investigate THIP’s effects on GABAergic neurotransmission, neuronal excitability, and its potential as a therapeutic agent for anxiety, epilepsy, and sleep disorders .

- Application : Although its development was halted due to safety and efficacy concerns, Gaboxadol’s unique mechanism of action—increasing deep sleep without benzodiazepine-like reinforcement—remains an area of interest .

- Application : Researchers explore how THIP influences single neurons, spinal cord function, and synaptic membrane preparations in vitro .

- Application : 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine serves as a reference compound for pharmaceutical testing and quality control .

Neuropharmacology and GABA Receptor Modulation

Sleep Aid Development

Synthetic Chemistry and Medicinal Chemistry

Neurobiology and Neuronal Networks

Pharmaceutical Testing and Reference Standards

Biological Activity and Receptor Binding Studies

Mechanism of Action

Target of Action

The primary target of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, also known as Gaboxadol , is the GABA_A receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Gaboxadol acts as an agonist at the GABA_A receptor . It has functional selectivity for the delta subunit-containing GABA_A receptors . These receptors are typically extrasynaptic and respond to persistent, low concentrations of GABA .

Biochemical Pathways

The activation of the GABA_A receptor by Gaboxadol enhances the inhibitory effects of GABA in the central nervous system . This can lead to increased deep sleep .

Result of Action

The molecular and cellular effects of Gaboxadol’s action result in enhanced GABAergic inhibition in the central nervous system . This can lead to increased deep sleep . The development of gaboxadol was stopped due to concerns regarding safety and efficacy .

properties

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAKJSAXLNLVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NOC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)